
Kibdelin C1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kibdelin C1, also known as this compound, is a useful research compound. Its molecular formula is C83H88Cl4N8O29 and its molecular weight is 1803.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Oxidation Reactions
Kibdelone C exhibits redox sensitivity due to its quinone/hydroquinone B-ring system and unsaturated C-ring. Under aerobic conditions, it undergoes spontaneous oxidation to form kibdelones A and B (Scheme 1) .
-
Mechanism : The hydroquinone moiety in kibdelone C oxidizes to a para-quinone structure (kibdelone A) or undergoes further saturation of the C-ring (kibdelone B).
-
Conditions : Ambient oxygen, room temperature.
-
Impact : Oxidation alters bioactivity; kibdelone A and B show distinct cytotoxicity profiles compared to kibdelone C .
Table 1: Oxidation Products of Kibdelone C
Compound | B-Ring Oxidation State | C-Ring Saturation | Cytotoxicity (GI₅₀, nM) |
---|---|---|---|
Kibdelone C | Hydroquinone | Unsaturated | 1–5 nM |
Kibdelone A | Quinone | Unsaturated | 2–8 nM |
Kibdelone B | Quinone | Saturated | 5–12 nM |
Synthetic Modifications for Stability
To address kibdelone C’s instability, simplified analogs were synthesized with improved chemical robustness while retaining bioactivity :
-
Key Modifications :
-
Hydrogenation : Saturation of the C-ring to prevent oxidation.
-
Functional Group Masking : Protection of reactive hydroxyl groups via silylation or acetylation.
-
Ring Truncation : Removal of the DEF tetrahydroxanthone ring to reduce steric strain.
-
Example Reaction: Hydrogenation of the C-Ring
Conditions :
-
Catalyst: Pd/C, H₂ gas.
-
Solvent: Ethanol, 25°C.
Outcome : Improved stability (half-life >72 hours vs. 12 hours for natural kibdelone C) .
Biological Activity and Reactivity
Kibdelone C disrupts the actin cytoskeleton without direct binding to actin or inhibiting polymerization . This suggests unique non-covalent interactions, potentially involving:
-
Hydrogen Bonding : Hydroxyl groups on the DEF ring.
-
Electrostatic Interactions : Quinone/hydroquinone redox system.
Table 2: Biological Activity of Kibdelone C Derivatives
Derivative | Actin Disruption (IC₅₀) | Cytotoxicity (IC₅₀, nM) | Stability (t₁/₂) |
---|---|---|---|
Kibdelone C | 0.8 µM | 1–5 nM | 12 hours |
C-Ring Saturated | 1.2 µM | 3–7 nM | 72 hours |
DEF-Truncated | >10 µM | 10–15 nM | 48 hours |
Key Research Findings
-
Synthesis Challenges : The DEF tetrahydroxanthone’s stereogenic hydroxyl groups complicate synthetic routes .
-
Divergent Pathways : Oxidation and hydrogenation reactions enable access to analogs with tunable bioactivity .
-
Mechanistic Insights : Cellular studies rule out DNA intercalation or topoisomerase inhibition, focusing instead on cytoskeletal disruption .
Propiedades
Número CAS |
103549-47-9 |
---|---|
Fórmula molecular |
C83H88Cl4N8O29 |
Peso molecular |
1803.4 g/mol |
Nombre IUPAC |
5,15,32,65-tetrachloro-64-[4,5-dihydroxy-3-(hydroxymethyl)-6-(10-methylundecanoylamino)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C83H88Cl4N8O29/c1-31(2)10-8-6-4-5-7-9-11-55(102)89-80-70(108)67(105)42(29-96)82(124-80)123-73-52-23-35-24-53(73)120-72-44(85)20-36(21-45(72)86)66(104)64-79(115)93-62(81(116)117)40-25-37(98)26-51(121-83-71(109)69(107)68(106)54(30-97)122-83)56(40)39-18-32(12-15-46(39)99)59(75(111)95-64)90-76(112)60(35)91-77(113)61-41-27-38(28-48(101)57(41)87)118-50-22-33(13-16-47(50)100)58(88-3)74(110)94-63(78(114)92-61)65(103)34-14-17-49(119-52)43(84)19-34/h12-28,31,42,54,58-71,80,82-83,88,96-101,103-109H,4-11,29-30H2,1-3H3,(H,89,102)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,110)(H,95,111)(H,116,117) |
Clave InChI |
KVTBZHRLYBPWNG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |
SMILES canónico |
CC(C)CCCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |
Sinónimos |
kibdelin C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.